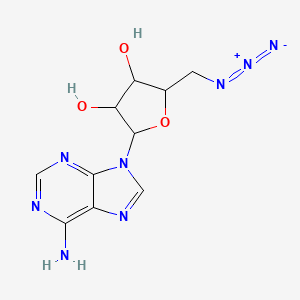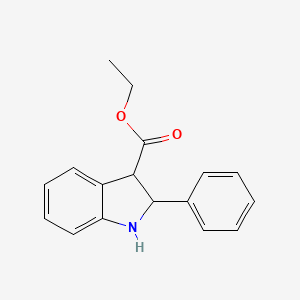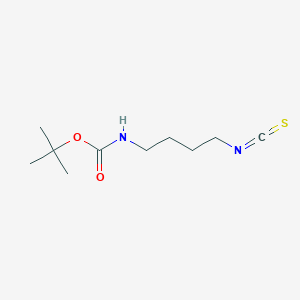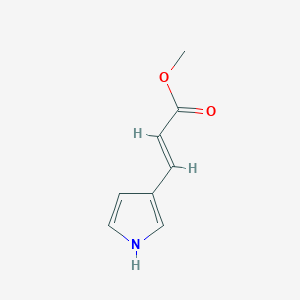
2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
Overview
Description
2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as APO, and it is a purine nucleoside analogue that has been synthesized to mimic the structure of adenosine. APO has been found to have a wide range of applications in scientific research, including in the study of DNA synthesis, protein synthesis, and cell signaling pathways.
Mechanism of Action
APO works by mimicking the structure of adenosine, which is an important component of DNA and RNA. APO is incorporated into DNA and RNA during replication and transcription, which can lead to errors in the DNA or RNA sequence. This can result in the inhibition of DNA and RNA synthesis, which can lead to cell death or the inhibition of cell growth.
Biochemical and Physiological Effects
APO has been found to have a number of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the inhibition of protein synthesis, and the inhibition of cell growth. APO has also been found to have antiviral and anticancer properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
APO has a number of advantages for use in lab experiments, including its high efficiency in synthesis, its ability to mimic the structure of adenosine, and its wide range of applications in scientific research. However, there are also some limitations to the use of APO in lab experiments, including its toxicity and the potential for off-target effects.
Future Directions
There are a number of future directions for the study of APO, including the development of new drugs based on its structure, the exploration of its potential as an anticancer agent, and the study of its effects on cell signaling pathways. Additionally, further research is needed to better understand the mechanisms of action of APO and its potential applications in scientific research.
Scientific Research Applications
APO has been extensively studied in scientific research, particularly in the fields of biochemistry and molecular biology. It has been found to have a wide range of applications, including in the study of DNA replication, transcription, and translation. APO has also been found to be useful in the study of cell signaling pathways, particularly in the study of protein kinases and phosphatases.
properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSYTVBPHWKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391758 | |
| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | |
CAS RN |
737-76-8 | |
| Record name | NSC98778 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol](/img/structure/B1598397.png)



![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)

